molecular formula C26H26N4OS B4066522 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-mesitylpropanamide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-mesitylpropanamide

Cat. No. B4066522
M. Wt: 442.6 g/mol
InChI Key: ZEUZXLMNEQYICR-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They have received considerable attention due to their economic importance, including as compounds with biological activity . This pharmacological potential has already been valued in some drugs that contain the 1,2,4-triazole scaffold, such as Fluconazole, Alprazolam, and many more .


Synthesis Analysis

Several methods are available for the synthesis of 1,2,4-triazole thiols. Some of them involve carboxylic acid chloride reactions with thiosemicarbazide (or a substituted derivative) followed by thermal cyclization of the obtained intermediary . 1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents .


Molecular Structure Analysis

The structures of new compounds in this class are often characterized by FT-IR, 1D, and 2D NMR spectroscopic methods .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions, including S-alkylation, acetal deprotection, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific compound. For example, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Synthesis and pharmacological evaluation of pyrimidine derivatives containing 1,2,4-triazole reveal an efficient method for synthesizing compounds with potential antimicrobial, anticonvulsant, and anticancer properties. These derivatives demonstrate significant antimicrobial potential and comparable anticonvulsant activity to standard drugs in initial screenings, indicating their promise as therapeutic agents (Khanage et al., 2012).

Catalytic Applications

Copper(I) 1,2,3-triazol-5-ylidene complexes have been identified as efficient catalysts for click reactions between azides and alkynes, producing 1,4-substituted 1,2,3-triazoles. These reactions are facilitated by copper complexes with 1,2,3-triazol-5-ylidene ligands, showcasing the utility of triazole derivatives in synthetic chemistry for creating diverse molecular structures (Nakamura et al., 2011).

Anticonvulsant Activity

The cyclization of the semicarbazone template of aryl semicarbazones into 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one compounds was explored to study the impact on anticonvulsant activity. This research suggests that cyclization enhances anticonvulsant properties, with several synthesized compounds showing activity across multiple seizure models, illustrating the potential of triazole derivatives in developing new anticonvulsant medications (Shalini et al., 2009).

Antimicrobial Properties

Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment were synthesized, and their cyclization led to the creation of compounds with promising antibacterial and antifungal activities. This research underscores the significance of structural modification in triazole derivatives for enhancing their antimicrobial efficacy (Baranovskyi et al., 2018).

Mechanism of Action

The mechanism of action of 1,2,4-triazoles depends on the specific compound and its biological target. For example, some 1,2,4-triazoles have been found to have antimicrobial, antimycotic, anticancer, diuretic, antifungal, and other activities .

Safety and Hazards

The safety and hazards of 1,2,4-triazoles also depend on the specific compound. Some 1,2,4-triazoles have been found to have cytotoxic effects .

Future Directions

The chemistry of 1,2,4-triazoles continues to be a topic of active research, with new compounds being synthesized and evaluated for their biological activities . Future directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the 1,2,4-triazole scaffold .

properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4OS/c1-17-15-18(2)23(19(3)16-17)27-25(31)20(4)32-26-29-28-24(21-11-7-5-8-12-21)30(26)22-13-9-6-10-14-22/h5-16,20H,1-4H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUZXLMNEQYICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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